4-chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine
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Overview
Description
4-chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine is a chemical compound with the molecular formula C8H11ClN2O2S and a molecular weight of 234.7 . It is also known by its CAS number 1596975-64-2 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a methyl group, and a methanesulfonylethyl group .Physical and Chemical Properties Analysis
The predicted boiling point of this compound is 392.1±32.0 °C and its predicted density is 1.339±0.06 g/cm3 . The predicted pKa value is -0.46±0.50 .Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(1-methanesulfonylethyl)-6-methylpyrimidine involves the alkylation of 4-chloro-6-methylpyrimidine with 1-methanesulfonyl ethane using a strong base.", "Starting Materials": [ "4-chloro-6-methylpyrimidine", "1-methanesulfonyl ethane", "Strong base (e.g. sodium hydride, potassium tert-butoxide)", "Solvent (e.g. dimethylformamide, dimethyl sulfoxide)" ], "Reaction": [ "Step 1: Dissolve 4-chloro-6-methylpyrimidine and strong base in a solvent and stir the mixture at room temperature for 30 minutes.", "Step 2: Add 1-methanesulfonyl ethane to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with an organic solvent.", "Step 4: Purify the product by column chromatography or recrystallization." ] } | |
CAS No. |
1596975-64-2 |
Molecular Formula |
C8H11ClN2O2S |
Molecular Weight |
234.70 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-(1-methylsulfonylethyl)pyrimidine |
InChI |
InChI=1S/C8H11ClN2O2S/c1-5-4-7(9)11-8(10-5)6(2)14(3,12)13/h4,6H,1-3H3 |
InChI Key |
JJRHUGBHLANAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)S(=O)(=O)C)Cl |
Purity |
95 |
Origin of Product |
United States |
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